2-(1,4,5,7-Tetramethyl-pyrrolo[3,4-d]pyridazin-6-yl)-phenylamine is a complex organic compound that belongs to the class of pyrrolo derivatives. It features a pyrrolo[3,4-d]pyridazine moiety, which is known for its biological activity and potential therapeutic applications. This compound has garnered attention in medicinal chemistry due to its selective binding properties and potential use in targeting specific kinases.
The compound can be synthesized through various chemical methods, as detailed in scientific literature and patent documents. Notably, it has been discussed in studies focusing on selective kinase inhibitors, where it is highlighted for its binding affinity and selectivity towards certain targets like DYRK1A (dual-specificity tyrosine phosphorylation-regulated kinase 1A) .
2-(1,4,5,7-Tetramethyl-pyrrolo[3,4-d]pyridazin-6-yl)-phenylamine can be classified as:
The synthesis of 2-(1,4,5,7-tetramethyl-pyrrolo[3,4-d]pyridazin-6-yl)-phenylamine involves multiple steps that utilize various reagents and conditions. Key methods include:
The molecular structure of 2-(1,4,5,7-tetramethyl-pyrrolo[3,4-d]pyridazin-6-yl)-phenylamine can be represented as follows:
The structural data can be confirmed using techniques such as NMR spectroscopy and mass spectrometry which provide insights into the connectivity and functional groups present in the molecule.
2-(1,4,5,7-Tetramethyl-pyrrolo[3,4-d]pyridazin-6-yl)-phenylamine participates in various chemical reactions:
These reactions are significant for modifying the compound's properties or synthesizing derivatives that may exhibit enhanced biological activity.
The mechanism of action of 2-(1,4,5,7-tetramethyl-pyrrolo[3,4-d]pyridazin-6-yl)-phenylamine primarily involves its interaction with specific kinases:
Studies have shown that modifications in the structure can lead to variations in binding affinity and selectivity towards different kinase targets.
Characterization techniques such as X-ray crystallography or differential scanning calorimetry may be employed to ascertain these properties accurately.
2-(1,4,5,7-Tetramethyl-pyrrolo[3,4-d]pyridazin-6-yl)-phenylamine has several scientific uses:
2-(1,4,5,7-Tetramethyl-pyrrolo[3,4-d]pyridazin-6-yl)-phenylamine represents a structurally intricate heterocyclic system. The core scaffold consists of a pyrrole ring fused to a pyridazine moiety at positions [3,4-d], creating a bicyclic framework. Systematic IUPAC nomenclature follows fusion rules where "pyrrolo" designates the fused pyrrole component, and "[3,4-d]pyridazine" specifies the attachment points and parent heterocycle. The substituent numbering assigns positions 1,4,5,7 to methyl groups and position 6 to the aniline-bearing carbon [1] [6].
Table 1: Nomenclature and Identifiers
Designation | Value | Reference |
---|---|---|
Systematic Name | 2-(1,4,5,7-Tetramethyl-6H-pyrrolo[3,4-d]pyridazin-6-yl)aniline | [6] |
CAS Registry | 328035-07-0 | [6] |
Molecular Formula | C₁₆H₁₈N₄ | [1] [6] |
Molecular Weight | 266.34-266.35 g/mol | [1] [6] |
SMILES | NC1=CC=CC=C1N2C(C)=C3C(C)=NN=C(C)C3=C2C | [6] |
X-ray crystallography of analogs confirms planar geometry at the fusion bond, with methyl groups inducing steric crowding. The aniline attachment at C6 creates a conjugated system extending π-electron delocalization across the tricyclic framework, significantly influencing electronic properties [5].
This compound exemplifies strategic molecular engineering where the electron-rich aniline moiety (σₚ = -0.66) synergizes with the electron-deficient pyrrolopyridazine core (π-deficient character). This push-pull architecture enables:
Table 2: Comparative Analysis of Key Analogs
Structural Variant | Molecular Formula | Molecular Weight (g/mol) | Key Distinction | |
---|---|---|---|---|
2-Methyl-5-(1,4,5,7-tetramethyl-pyrrolo[3,4-d]pyridazin-6-yl)-phenylamine | C₁₇H₂₀N₄ | 280.37 | Ortho-methyl aniline enhances steric hindrance | [3] |
4-(1H-Pyrrolo[2,3-d]pyridazin-2-yl)aniline | C₁₂H₁₀N₄ | 210.23 | Regioisomeric fusion reduces methyl stabilization | [8] |
Pyrrolo[3,4-d]pyridazine scaffolds emerged prominently in early 2000s pharmaceutical research following seminal work on neuropathic pain modulators. The 2003 patent AU2003248907B2 demonstrated that 6-aryl derivatives exhibit voltage-gated calcium channel (Cav2.2) blocking activity, establishing structure-activity relationship (SAR) principles:
Commercial availability remains limited due to discontinued production (e.g., Min. 95% pure product withdrawn from catalogs [3]), reflecting synthetic challenges in N-alkylation and regioselective methylations. Current research focuses on functionalized derivatives for kinase inhibition and neurological applications [5] [6].
Table 3: Key Derivatives and Therapeutic Applications
Derivative Class | Therapeutic Target | Biological Rationale | Patent Reference |
---|---|---|---|
6-Aryl substituted analogs | Neuropathic pain | Voltage-gated calcium channel blockade | AU2003248907B2 [5] |
Carboxamide variants | Anxiety disorders | GABA-A receptor modulation | CID 90287004 [2] |
Piperazinyl extensions | Antipsychotic agents | Dopamine D₂/D₃ receptor affinity | CID 25218616 [7] |
CAS No.: 71031-15-7
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.: